
(2-Methoxyacetyl)-d-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyacetyl)-d-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the valine amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyacetyl)-d-valine typically involves the reaction of d-valine with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
d-Valine+Methoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(2-Methoxyacetyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Formylacetyl)-d-valine.
Reduction: Formation of (2-Hydroxyacetyl)-d-valine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Methoxyacetyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2-Methoxyacetyl)-d-valine involves its interaction with specific molecular targets. The methoxyacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(2-Methoxyacetyl)-l-valine: The enantiomer of (2-Methoxyacetyl)-d-valine, with similar chemical properties but different biological activity.
(2-Methoxyacetyl)-glycine: A simpler amino acid derivative with a methoxyacetyl group.
(2-Methoxyacetyl)-alanine: Another amino acid derivative with a methoxyacetyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChI 键 |
DEKYJDXQXLSTHE-SSDOTTSWSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)COC |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





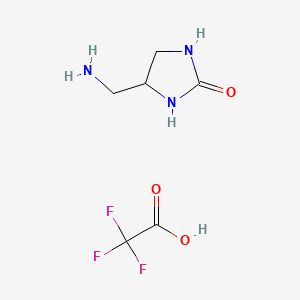

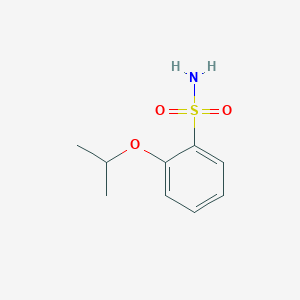
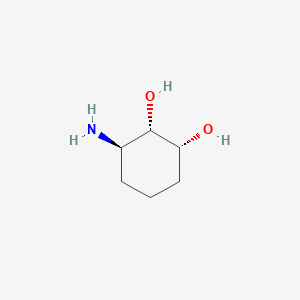
![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
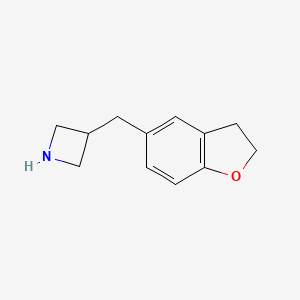
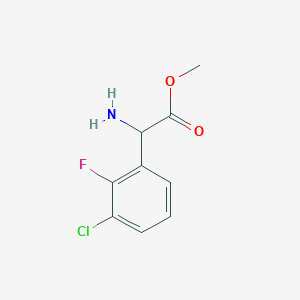
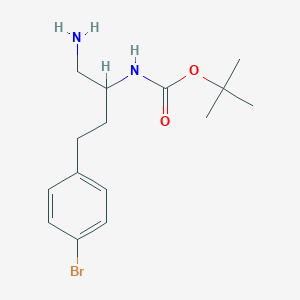

![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

